Boc-l-alanine
Overview
Description
Boc-L-alanine, also known as N-(tert-Butoxycarbonyl)-L-alanine or Boc-Ala-OH, is a derivative of the naturally occurring L-alanine . The methyl group that forms the alanine sidechain is small and non-reactive, thus alanine is seldom directly active in peptide bonding to receptors .
Synthesis Analysis
The synthesis of Boc-L-alanine is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A method for the preparation of Boc-L-alanine involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst .Molecular Structure Analysis
Boc-L-alanine has a molecular formula of C8H15NO4 and a molecular weight of 189.21 . It is the tert-butyloxycarbonyl protected derivative of naturally occurring L-alanine .Chemical Reactions Analysis
Boc-L-alanine is used as a reagent for organic synthesis of C (26)-C (32) Oxazole Fragment of Calyculin C and other molecules . It is also used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .Physical And Chemical Properties Analysis
Boc-L-alanine is a light brown powder . It is stable towards most nucleophiles and bases .Scientific Research Applications
Use in Ultrastructural Cytochemical Studies : Boc-L-alanine-p-nitrothiophenyl ester (Boc-Ala-SNp) serves as a substrate for intracellular elastase-like enzymes in human neutrophils, aiding in ultrastructural studies of these enzymes (Clark, Vaughan, Aiken, & Kagan, 1980).
Conformational Studies of Protected L-Alanine Homo-oligomers : Boc-L-alanine homo-oligomers demonstrate various conformations like β-structures and α-helical conformations in different conditions, contributing to understanding peptide structures (Toniolo & Bonora, 1975).
Enhancing L-Alanine Production in Microbial Fermentation : In microbial fermentation, a thermo-regulated genetic switch controls the expression of L-alanine dehydrogenase for efficient L-alanine production (Zhou, Deng, Cui, Liu, & Zhou, 2015).
Development of Cationic Methacrylate Polymers : Boc-L-alanine methacryloyloxyethyl ester (Boc-Ala-HEMA) is polymerized via RAFT process, yielding cationic polymers with potential in delivery of small interfering RNA (Kumar, Roy, & De, 2012).
Improving Activity and Stability of L-Aspartate-α-Decarboxylase : Boc-L-alanine is used in studies to improve the activity and catalytic stability of L-aspartate-α-decarboxylase, an enzyme significant in β-alanine production (Pei, Zhang, Deng, Tigu, Li, Li, Cai, & Li, 2017).
Anticancer Role of Betulin Derivatives : Boc-L-alanine is used in synthesizing amino acid esters of betulin to investigate their specific anticancer role in human epidermoid carcinoma cells (Drąg-Zalesińska, Wysocka, Borska, Drąg, Poręba, Choromańska, Kulbacka, & Saczko, 2015).
Molecular Discrimination with a Cylindrical Capsule : Boc-L-alanine alkyl esters are used in studies involving molecular discrimination by a self-assembled cylindrical capsule (Hayashida, Šebo, & Rebek, 2002).
Safety And Hazards
Future Directions
Boc-L-alanine plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . It is also used in the preparation of scan libraries for SAR studies to identify the residues within a peptide that are critical for the peptide’s activity .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884846 | |
Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-l-alanine | |
CAS RN |
15761-38-3 | |
Record name | Boc-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15761-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (tert-Butoxycarbonyl)alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1,1-dimethylethoxy)carbonyl]-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (TERT-BUTOXYCARBONYL)ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBSZA1BT4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.